5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine
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Overview
Description
5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-3-nitroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a catalyst such as copper chloride (CuCl2) and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Reduction: Formation of 5-(4-Chloro-3-aminophenyl)pyrimidin-2-amine.
Oxidation: Formation of different oxidation states of the nitro group
Scientific Research Applications
5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly as inhibitors of specific enzymes and receptors.
Biological Research: The compound is studied for its potential anti-inflammatory and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibitory activity and is used in cancer research.
Uniqueness
5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and nitro group on the phenyl ring, along with the pyrimidine core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H7ClN4O2 |
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Molecular Weight |
250.64 g/mol |
IUPAC Name |
5-(4-chloro-3-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7ClN4O2/c11-8-2-1-6(3-9(8)15(16)17)7-4-13-10(12)14-5-7/h1-5H,(H2,12,13,14) |
InChI Key |
GRJSGQLDUOYOSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(N=C2)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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